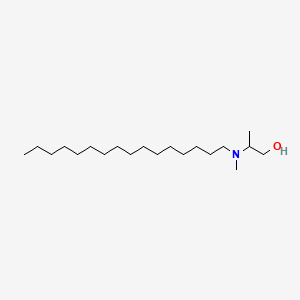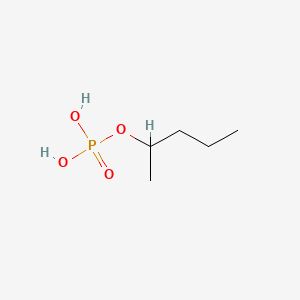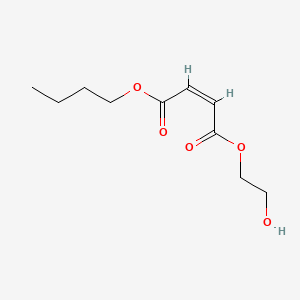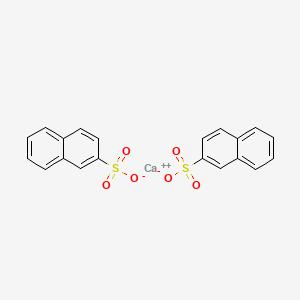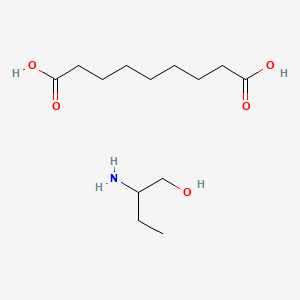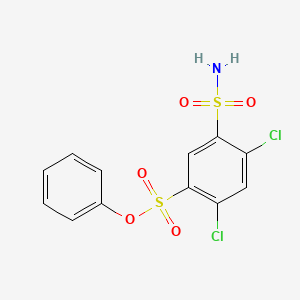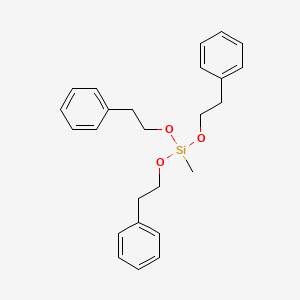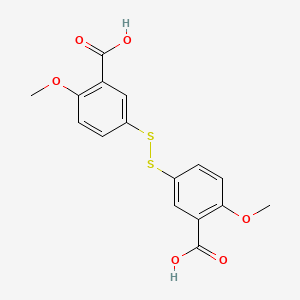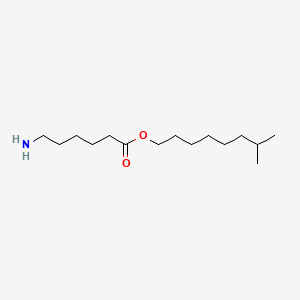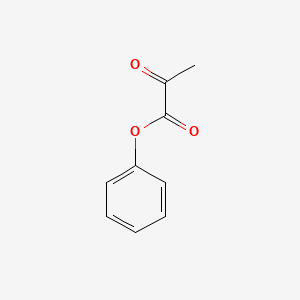
Pyruvic acid, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvic acid, phenyl ester, also known as phenyl pyruvate, is an organic compound with the molecular formula C9H8O3. It is an ester derived from pyruvic acid and phenol. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyruvic acid, phenyl ester can be synthesized through the esterification of pyruvic acid with phenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
CH3COCOOH+C6H5OH→CH3COCOOC6H5+H2O
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of pyruvic acid and phenol.
Reduction: This compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Hydrolysis: Pyruvic acid and phenol.
Reduction: Corresponding alcohols.
Oxidation: Various oxidized products depending on the conditions.
Applications De Recherche Scientifique
Pyruvic acid, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of pyruvic acid, phenyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to pyruvic acid, which plays a crucial role in cellular respiration and energy production. The ester can also participate in various chemical reactions, acting as a substrate or intermediate in enzymatic and non-enzymatic processes.
Comparaison Avec Des Composés Similaires
Ethyl pyruvate: An ester of pyruvic acid and ethanol, used in similar applications but with different reactivity and properties.
Methyl pyruvate: An ester of pyruvic acid and methanol, also used in organic synthesis and research.
Uniqueness: Pyruvic acid, phenyl ester is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other pyruvate esters. This makes it particularly valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
2149-49-7 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
phenyl 2-oxopropanoate |
InChI |
InChI=1S/C9H8O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
LMKPPOCIIACDQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


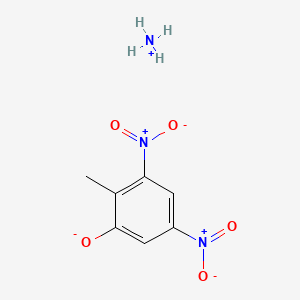
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

